molecular formula C18H18FN5O2 B1396400 ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-76-3

ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B1396400
CAS No.: 1306753-76-3
M. Wt: 355.4 g/mol
InChI Key: BAPNINMSGHVYCG-MDZDMXLPSA-N
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Description

Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. The structure of this compound suggests various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₂₀FN₅O₂. The compound features a pyrazolo-triazine core which is known for its diverse biological activities. Its synthesis involves complex organic reactions that yield a compound with significant potential for medicinal applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[5,1-c][1,2,4]triazines. For instance, compounds within this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HCT116 (colon cancer).
  • Mechanism of Action : Research indicates that these compounds may activate caspases involved in apoptosis and modulate pathways involving p53 and NF-κB. For example, one study demonstrated that a related compound increased apoptosis through the activation of caspases 3/7 and 9 while suppressing NF-κB expression .
CompoundIC50 (µM)Cancer Type
This compoundTBDTBD
Compound 3b0.25MCF-7
Compound 6a11.71MCF-7

Neurological Activity

The compound also exhibits activity at GABA_A receptors, which are critical for neurotransmission in the central nervous system. A study indicated that derivatives of pyrazolo[5,1-c][1,2,4]triazines can selectively bind to GABA_A receptor subtypes . This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was evaluated for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations comparable to established chemotherapeutics like cisplatin .

Case Study 2: GABA_A Receptor Modulation

A pharmacological evaluation focused on the binding affinity of pyrazolo[5,1-c][1,2,4]triazines to GABA_A receptors revealed that certain derivatives exhibited selective activity towards specific receptor subtypes (e.g., α1 and α2). This selectivity could lead to the development of targeted therapies for anxiety disorders .

Properties

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-4-26-18(25)16-15(9-10-23(2)3)24-17(22-21-16)14(11-20-24)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPNINMSGHVYCG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=N1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=N1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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